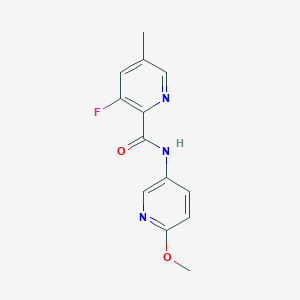
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide involves its interaction with specific target enzymes, leading to the inhibition of their activity. By inhibiting the activity of these enzymes, 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide can modulate various signaling pathways involved in physiological processes such as inflammation and smooth muscle relaxation.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide can inhibit the activity of PDE5 and PDE4, leading to an increase in the levels of cyclic nucleotides such as cGMP and cAMP. This, in turn, can lead to the relaxation of smooth muscles and the inhibition of inflammatory responses. 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, its limited solubility in aqueous solutions can pose a challenge in some experiments, and its high cost may limit its use in certain studies.
Direcciones Futuras
Future research on 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide could focus on its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, studies could explore the use of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Further investigation into the mechanism of action of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide could also provide insights into its potential use in other physiological processes.
Métodos De Síntesis
The synthesis of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide involves the reaction of 3-amino-5-methylpyridine-2-carboxylic acid with 6-methoxy-3-pyridinylboronic acid and 4-fluorobenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as PDE5 and PDE4, which are involved in the regulation of cyclic nucleotide signaling pathways. 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-8-5-10(14)12(16-6-8)13(18)17-9-3-4-11(19-2)15-7-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUQHGNTBKBJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CN=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

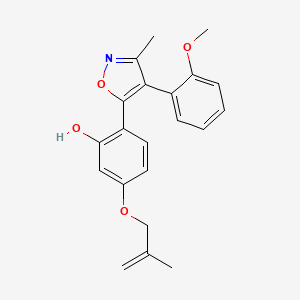
![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)
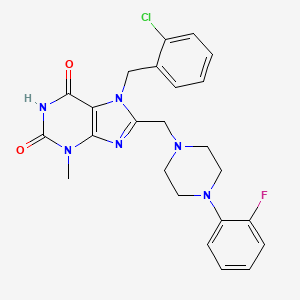
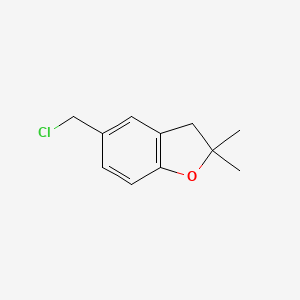

![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
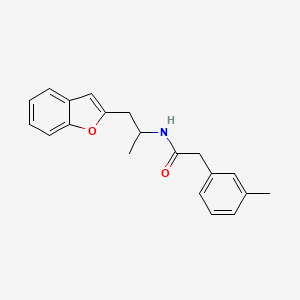
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)


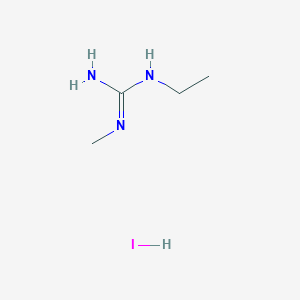
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)
![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)